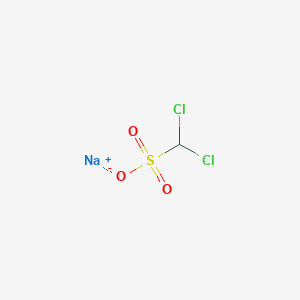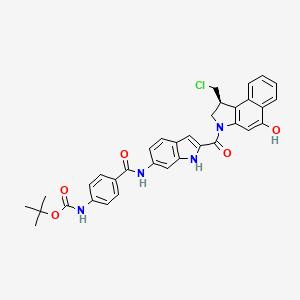amine hydrochloride CAS No. 2098061-49-3](/img/structure/B1484494.png)
[3-(2-Fluorophenyl)-2,2-dimethylpropyl](methyl)amine hydrochloride
Vue d'ensemble
Description
“3-(2-Fluorophenyl)-2,2-dimethylpropylamine hydrochloride” is a chemical compound used in scientific research. It is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string FC(C=CC=C1)=C1CCCN.Cl .
Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Its molecular weight is 217.71 g/mol .
Applications De Recherche Scientifique
Synthetic Chemistry Applications
- The study of nucleophilic addition reactions to the imidazole nucleus highlights the complexity of reactions involving similar chemical structures, which could be relevant for understanding the reactivity of 3-(2-Fluorophenyl)-2,2-dimethylpropylamine hydrochloride in synthetic applications (Ohta et al., 2000).
- Research on the activated fluorophenyl-amine reaction for synthesizing guanidinium-functionalized polymer electrolytes indicates the potential of fluorophenyl derivatives in material science, possibly extending to the compound of interest (Kim et al., 2011).
Pharmacological Applications
- The synthesis and investigation of compounds with structures similar to 3-(2-Fluorophenyl)-2,2-dimethylpropylamine hydrochloride, such as 3-methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride, for antidepressant activities suggest potential pharmacological applications (Yuan, 2012).
Materials Science Applications
- The exploration of fluoroalkylated end-capped oligomers for recognizing hydrophilic amino and N,N-dimethylamino compounds hints at the utility of fluorinated compounds in sensor and separation technologies, which might be applicable to 3-(2-Fluorophenyl)-2,2-dimethylpropylamine hydrochloride (Sawada et al., 2000).
Safety and Hazards
Mécanisme D'action
Target of Action
It is suggested that amphetamine derivatives generally have the same mechanism of action in monoaminergic neurons .
Mode of Action
It is suggested that it acts as a monoamine releaser with similar potency to methamphetamine but more selectivity for dopamine and norepinephrine release over serotonin .
Biochemical Pathways
It is known that amphetamine derivatives generally affect the monoaminergic system .
Pharmacokinetics
It is suggested that it has similar adme properties to other amphetamine derivatives .
Result of Action
It is suggested that it has similar effects to other amphetamine derivatives, which generally result in increased release of dopamine and norepinephrine .
Action Environment
It is known that the efficacy and stability of amphetamine derivatives can be influenced by various factors, including ph, temperature, and the presence of other substances .
Propriétés
IUPAC Name |
3-(2-fluorophenyl)-N,2,2-trimethylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FN.ClH/c1-12(2,9-14-3)8-10-6-4-5-7-11(10)13;/h4-7,14H,8-9H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOBHMXWFDBIMKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC=CC=C1F)CNC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(2-Fluorophenyl)-2,2-dimethylpropyl](methyl)amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Chloro-N-(2-pyridinylmethyl)-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B1484411.png)

![7-Ethyl-8-oxo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid](/img/structure/B1484415.png)
![2-[(3-Hydroxy-2-pyridinyl)(2-oxo-2-phenylacetyl)amino]acetic acid](/img/structure/B1484416.png)
![4-(Aminomethyl)-N,N-dimethylbicyclo[2.2.2]octan-1-amine](/img/structure/B1484417.png)
![1-(3,5-Difluorobenzyl)-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-one](/img/structure/B1484420.png)

![7-(Cyclopropylmethyl)-8-oxo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid](/img/structure/B1484422.png)


![1-(3-{[(Benzyloxy)carbonyl]amino}propanoyl)-3-azetidinyl 3-{[(benzyloxy)carbonyl]amino}propanoate](/img/structure/B1484427.png)

![2,5-Dioxabicyclo[4.1.0]hept-7-ylmethanol](/img/structure/B1484431.png)
![trans-2-{[(3-Methylphenyl)methyl]amino}cyclobutan-1-ol](/img/structure/B1484434.png)